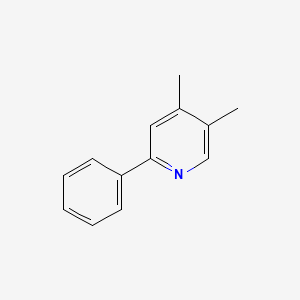

4,5-Dimethyl-2-phenylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethyl-2-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-10-8-13(14-9-11(10)2)12-6-4-3-5-7-12/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMGVDGBKURRIHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90485241 | |

| Record name | 4,5-DIMETHYL-2-PHENYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90485241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27063-84-9 | |

| Record name | 4,5-DIMETHYL-2-PHENYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90485241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Synthesis and Properties of 4,5-Dimethyl-2-phenylpyridine

Executive Summary & Chemical Profile

4,5-Dimethyl-2-phenylpyridine (4,5-dmppy) is a specialized heterocyclic scaffold primarily utilized as a cyclometalating ligand (

Structural Specifications

-

IUPAC Name: 4,5-Dimethyl-2-phenylpyridine

-

Molecular Formula:

-

Molecular Weight: 183.25 g/mol

-

Core Topology: 2-Arylpyridine scaffold with vicinal dimethyl substitution.

Strategic Importance

In the development of phosphorescent Iridium(III) complexes, the 2-phenylpyridine (ppy) backbone is the industry standard. However, unsubstituted ppy often leads to aggregation-caused quenching (ACQ). The introduction of methyl groups at the 4 and 5 positions of the pyridine ring serves to:

-

Tune Solubility: Enhance solubility in organic solvents (DCM, Toluene) for solution-processing.

-

Electronic Tuning: The inductive effect (+I) of the methyl groups increases the electron density on the metal center upon coordination, often leading to a red-shift in emission compared to the parent ppy ligand.

Primary Synthesis Strategy: Pd-Catalyzed Cross-Coupling

While classical methods like the Kröhnke pyridine synthesis exist, they often suffer from harsh conditions and poor regioselectivity for asymmetric substitution patterns. The Suzuki-Miyaura Cross-Coupling is the authoritative "Gold Standard" for synthesizing 4,5-dimethyl-2-phenylpyridine due to its modularity, mild conditions, and high tolerance for functional groups.

Retrosynthetic Analysis

The most efficient disconnection is at the

-

Fragment A (Electrophile): 2-Chloro-4,5-dimethylpyridine (commercially available or synthesized from 3,4-lutidine via N-oxide).

Experimental Protocol (Self-Validating System)

Objective: Synthesis of 4,5-dimethyl-2-phenylpyridine via Suzuki Coupling.

Reagents:

-

2-Chloro-4,5-dimethylpyridine (1.0 eq)

-

Phenylboronic acid (1.2 eq)

- (5 mol%) - Catalyst

- (2.0 M aqueous solution, 3.0 eq) - Base

-

1,4-Dioxane (0.2 M concentration relative to substrate) - Solvent

Step-by-Step Methodology:

-

Degassing (Critical Step): In a dry Schlenk flask, combine 1,4-dioxane and 2.0 M

. Sparge with Argon for 20 minutes. Causality: Removal of -

Reagent Loading: Add 2-chloro-4,5-dimethylpyridine, phenylboronic acid, and

under a counter-flow of Argon. -

Thermal Activation: Seal the flask and heat to reflux (

) for 12–18 hours. Monitor via TLC (SiO2, Hexane:EtOAc 8:2) until the halide spot disappears. -

Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with brine (

).[4] Dry the organic layer over -

Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica Gel).

-

Eluent Gradient: 0%

10% EtOAc in Hexanes. -

Target: The product typically elutes as a viscous oil or low-melting solid.

-

Mechanistic Pathway (Suzuki Cycle)

The following diagram illustrates the catalytic cycle governing this synthesis, highlighting the oxidative addition and reductive elimination steps.

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of 2-chloro-4,5-dimethylpyridine.

Physicochemical Characterization

Reliable identification requires a combination of NMR and Mass Spectrometry.

| Property | Description / Value | Note |

| Physical State | Viscous oil or low-melting solid | Tendency to supercool; crystallizes upon standing. |

| H6 is singlet due to 5-Me substitution. | ||

| Basicity ( | ~6.0 - 6.5 (Predicted) | More basic than pyridine (5.2) due to +I effect of methyls. |

| Solubility | High: DCM, Chloroform, Toluene. Low: Water.[5][6] | Lipophilic nature aids in OLED layer formation. |

Application Case Study: Iridium(III) Complexation[7][8][9][10]

The primary utility of 4,5-dmppy is as a ligand for phosphorescent dopants. The synthesis of these complexes follows the Nonoyama Reaction , forming a chloro-bridged dimer, followed by coordination of an ancillary ligand.

Synthesis Workflow: Heteroleptic Ir(III) Complex

Target:

-

Dimer Formation:

-

React

with 4,5-dmppy (2.2 eq) in 2-ethoxyethanol/water (3:1). -

Reflux for 24 hours under inert atmosphere.

-

Precipitate: Yellow/Orange solid (The Dimer).

-

-

Ligand Substitution:

-

React the Dimer with Acetylacetone (acac) and

in 2-ethoxyethanol. -

Reflux for 12 hours.

-

Result: Highly phosphorescent emitter.

-

Figure 2: Workflow for the synthesis of heteroleptic Iridium(III) complexes using 4,5-dmppy.

References

-

Suzuki-Miyaura Coupling Foundation: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

-

Iridium Complex Synthesis (Nonoyama Reaction): Nonoyama, M. (1974). Chelating C-metallation of N-heterocycles with transition metal chlorides. Journal of Organometallic Chemistry. Link

-

Application in OLEDs (Analogous Ligands): Lamansky, S., et al. (2001). Highly Phosphorescent Bis-Cyclometalated Iridium Complexes: Synthesis, Photophysical Characterization, and Use in Organic Light Emitting Diodes. Journal of the American Chemical Society. Link

-

Methyl-Substituted Phenylpyridines: Beeby, A., et al. (2007). Tuning iridium(III) phenylpyridine complexes in the "almost blue" region. Chemical Communications. Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 2-Phenylpyridine - Wikipedia [en.wikipedia.org]

- 6. tcichemicals.com [tcichemicals.com]

Structural Dynamics and Synthetic Architectures of 4,5-Dimethyl-2-phenylpyridine

Executive Summary

4,5-Dimethyl-2-phenylpyridine (C₁₃H₁₃N) represents a specialized class of heterobiaryl scaffolds, primarily utilized as a cyclometalating ligand in the synthesis of phosphorescent Iridium(III) complexes for Organic Light-Emitting Diodes (OLEDs). Unlike its more common isomers (e.g., 4,6-dimethyl-2-phenylpyridine), the 4,5-substitution pattern offers a unique electronic environment that modulates the Lowest Unoccupied Molecular Orbital (LUMO) without introducing excessive steric bulk near the metal coordination center. This guide dissects the compound’s chemical architecture, outlines a robust Suzuki-Miyaura synthetic protocol, and analyzes its critical role in tuning emission bandwidths in optoelectronic materials.

Chemical Architecture and Electronic Properties[1]

Structural Analysis

The molecule consists of a pyridine ring substituted with a phenyl group at the C2 position and methyl groups at C4 and C5.

-

Electronic Inductive Effects (+I): The two methyl groups at C4 and C5 act as electron-donating groups (EDGs). This increases the electron density on the pyridine nitrogen, enhancing its basicity (

, est.) and its -

Conformational Dynamics: The bond connecting the pyridine (C2) and phenyl (C1') rings possesses a rotational barrier. Steric repulsion between the proton at Pyridine-C3 and the ortho-protons of the phenyl ring forces the system into a non-planar conformation, typically twisting by 20–30° in solution. This twist disrupts full

-conjugation, affecting the absorption spectra. -

Ligand Field Tuning: In Ir(III) complexes, the 4,5-dimethyl substitution raises the energy of the LUMO (localized on the pyridine ring) more significantly than the HOMO (localized on the metal/phenyl ring). This widens the HOMO-LUMO gap, typically resulting in a hypsochromic (blue) shift or stabilizing green emission compared to the unsubstituted 2-phenylpyridine (ppy).

Graphviz Diagram: Electronic Vector Map

The following diagram illustrates the inductive contributions and steric interactions defining the molecule's reactivity.

Figure 1: Electronic vector map showing inductive effects of methyl groups and steric interactions at the biaryl interface.

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling[2]

While Kröhnke pyridine synthesis allows for de novo ring construction, the Suzuki-Miyaura cross-coupling is the industry standard for generating 4,5-dimethyl-2-phenylpyridine due to its modularity, high yield, and tolerance of functional groups.

Retrosynthetic Strategy

-

Disconnection: C2–C1' bond.

-

Electrophile: 2-Chloro-4,5-dimethylpyridine (CAS: 70201-43-3).

-

Nucleophile: Phenylboronic acid.[1]

-

Catalyst System: Pd(0) source with phosphine ligands.[2]

Experimental Protocol

Objective: Synthesis of 4,5-Dimethyl-2-phenylpyridine on a 10 mmol scale.

Reagents:

-

2-Chloro-4,5-dimethylpyridine (1.41 g, 10.0 mmol)

-

Phenylboronic acid (1.46 g, 12.0 mmol, 1.2 eq)

-

Potassium Carbonate (

) (2.76 g, 20.0 mmol, 2.0 eq) -

Catalyst:

(5 mol%) or -

Solvent: 1,4-Dioxane / Water (4:1 ratio, degassed).

Step-by-Step Workflow:

-

Inert Setup: Flame-dry a 100 mL Schlenk flask and cycle with Argon (3x).

-

Solvation: Add the aryl chloride and phenylboronic acid. Dissolve in 40 mL of 1,4-Dioxane.

-

Base Addition: Dissolve

in 10 mL of deionized water and add to the reaction vessel. -

Degassing: Sparge the biphasic mixture with Argon for 15 minutes to remove dissolved

(Critical to prevent homocoupling). -

Catalyst Charge: Add

(578 mg) quickly under positive Argon flow. -

Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Eluent: 10% EtOAc/Hexanes).[3]

-

Workup: Cool to RT. Dilute with EtOAc (50 mL) and wash with water (2x) and brine (1x). Dry organic layer over

.[3] -

Purification: Concentrate in vacuo. Purify via flash column chromatography (

, Gradient: 0-10% EtOAc in Hexanes).

Expected Yield: 85–92% as a colorless to pale yellow oil/solid.

Synthesis Workflow Diagram

Figure 2: Catalytic cycle for the Suzuki-Miyaura coupling of 4,5-dimethyl-2-phenylpyridine.

Characterization Data (Self-Validating Metrics)

To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be verified.

Proton NMR ( NMR, 400 MHz, )

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| Py-H6 | 8.45 – 8.50 | Singlet (s) | 1H | Deshielded by adjacent Nitrogen; no coupling partner at C5. |

| Ph-H | 7.95 – 8.00 | Multiplet (m) | 2H | Ortho-protons of phenyl ring (closest to pyridine). |

| Py-H3 | 7.55 – 7.60 | Singlet (s) | 1H | Para to Nitrogen; singlet due to substituted C4. |

| Ph-H | 7.40 – 7.50 | Multiplet (m) | 3H | Meta/Para protons of phenyl ring. |

| Py-Me | 2.35 | Singlet (s) | 3H | Methyl at C4 (or C5). |

| Py-Me | 2.28 | Singlet (s) | 3H | Methyl at C5 (or C4). |

Mass Spectrometry

-

Formula:

-

Exact Mass: 183.1048

-

Observed (

): -

Fragmentation Pattern: Major fragment at

(Loss of

Applications in Drug Discovery & Optoelectronics

Phosphorescent OLED Emitters

The primary industrial application of 4,5-dimethyl-2-phenylpyridine is as a cyclometalating ligand (

-

Mechanism: The methyl groups reduce non-radiative decay pathways by stiffening the ligand framework.

-

Bandwidth Narrowing: Research indicates that substituting methyl groups at the 4,5-positions (relative to the pyridine nitrogen) damps specific vibrational modes.[4] This results in a narrower Full Width at Half Maximum (FWHM) in the emission spectrum, leading to higher color purity (greener greens) compared to unsubstituted ligands.

Pharmacophore Scaffold

In medicinal chemistry, the 2-phenylpyridine moiety is a "privileged structure." The 4,5-dimethyl variant provides a specific steric profile that can:

-

Block Metabolic Hotspots: Methylation at C4/C5 prevents oxidative metabolism at these typically reactive positions on the pyridine ring.

-

Hydrophobic Interactions: The methyl groups can fill hydrophobic pockets in kinase active sites (e.g., in potential inhibitors targeting CYP51 or specific tyrosine kinases).

References

-

Suzuki-Miyaura Coupling Standards: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Iridium Complexes & Emission Tuning: Mackenzie, C. F. R., et al. (2023).[5] The design and synthesis of green emissive iridium(III) complexes guided by calculations of the vibrationally-resolved emission spectra.[4] Dalton Transactions, 52, 4360-4371. [Link]

-

Electronic Effects in Pyridines: Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. [Link]

Sources

- 1. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 4-Phenylpyridine synthesis - chemicalbook [chemicalbook.com]

- 4. The design and synthesis of green emissive iridium( iii ) complexes guided by calculations of the vibrationally-resolved emission spectra - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT00304C [pubs.rsc.org]

- 5. files01.core.ac.uk [files01.core.ac.uk]

The Pharmacological Imperative of Substituted Pyridine Scaffolds: A Technical Guide

Executive Summary

The pyridine ring represents a "privileged scaffold" in modern medicinal chemistry, appearing in over 95 FDA-approved therapeutics.[1] Its ubiquity is not accidental but a result of its unique physicochemical properties: the ability to modulate lipophilicity (LogP), act as a hydrogen bond acceptor (HBA) via the endocyclic nitrogen, and serve as a bioisostere for benzene to improve water solubility. This guide analyzes the structural-activity relationships (SAR), mechanistic roles, and synthetic protocols essential for leveraging substituted pyridines in drug discovery.

Part 1: The Privileged Scaffold – Physicochemical Drivers

The pharmacological success of pyridine stems from its electronic deficiency relative to benzene. The electronegative nitrogen atom induces a dipole moment (2.2 D), reducing the electron density of the ring carbons, particularly at the C2 and C4 positions.

Core Pharmacological Advantages

| Property | Pharmacological Impact |

| Basicity (pKa ~5.2) | Allows for pH-dependent ionization. Pyridines can be protonated in acidic environments (e.g., stomach, lysosomes), facilitating trapping or solubility. |

| H-Bonding Potential | The lone pair on N1 acts as a critical Hydrogen Bond Acceptor (HBA) in enzyme active sites (e.g., Kinase hinge regions). |

| Metabolic Stability | Unlike electron-rich phenyl rings prone to rapid CYP450 oxidation, the electron-deficient pyridine ring is generally more resistant to oxidative metabolism, prolonging half-life ( |

| Solubility | Replacing a phenyl ring with a pyridine often lowers LogP by ~1.0–1.5 units, significantly improving aqueous solubility without sacrificing aromatic stacking interactions. |

Part 2: Therapeutic Classes & Mechanistic Case Studies

Oncology: Kinase Inhibition (Sorafenib)

In the context of Type II kinase inhibitors like Sorafenib (Nexavar), the substituted pyridine ring is not merely a linker; it is a functional anchor.

-

Mechanism: The pyridine nitrogen often forms a hydrogen bond with the "hinge region" amino acids of the kinase ATP-binding pocket.

-

SAR Insight: Substitution at the C4 position (e.g., with an ether linkage) or C2 (carboxamide) directs the molecule into the hydrophobic allosteric pocket, locking the kinase in an inactive "DFG-out" conformation.

Gastrointestinal: Proton Pump Inhibitors (Omeprazole)

Substituted pyridines are central to the mechanism of PPIs.

-

Mechanism: Omeprazole is a prodrug. It accumulates in the acidic secretory canaliculi of parietal cells. The pyridine nitrogen becomes protonated, initiating an intramolecular nucleophilic attack on the adjacent benzimidazole sulfur. This forms a reactive sulfenamide, which covalently binds to cysteine residues on the H+/K+-ATPase pump.

-

Criticality: Without the specific pKa of the pyridine ring, this selective accumulation and activation would not occur.

Infectious Disease: Isoniazid[1]

-

Mechanism: Isoniazid is a pyridine-4-carbohydrazide. It is activated by the bacterial catalase-peroxidase enzyme (KatG) to form an isonicotinic acyl radical. This radical couples with NADH to form an adduct that inhibits InhA, blocking mycolic acid synthesis in Mycobacterium tuberculosis.

Part 3: Visualization of Pharmacological Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic applied when designing pyridine-based drugs.

Figure 1: Pharmacophore mapping of the pyridine scaffold, highlighting how specific positions drive pharmacological outcomes.

Part 4: Experimental Protocol – Synthesis of 2-Substituted Pyridines

Synthesizing substituted pyridines, particularly at the C2 position, can be challenging due to the electron-deficient nature of the ring, which makes oxidative addition difficult in cross-coupling reactions. The Suzuki-Miyaura Coupling is the industry standard, but it requires specific optimization for pyridines.

Protocol: Pd-Catalyzed Cross-Coupling of 2-Chloropyridine

Objective: To synthesize 2-(4-methoxyphenyl)pyridine from 2-chloropyridine and 4-methoxyphenylboronic acid.

Reagents & Materials

-

Substrate: 2-Chloropyridine (1.0 equiv)

-

Coupling Partner: 4-Methoxyphenylboronic acid (1.2 equiv)

-

Catalyst:

(Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%) -

Base:

(2.0 equiv, 2M aqueous solution) -

Solvent: 1,4-Dioxane (degassed)

-

Atmosphere: Argon or Nitrogen (Inert)

Step-by-Step Methodology

-

Preparation: In a dry Schlenk tube or microwave vial, add 2-chloropyridine (1.0 mmol), boronic acid (1.2 mmol), and

(0.03 mmol). -

Degassing: Seal the vessel and purge with Argon for 5 minutes. This is critical; oxygen poisons the Pd(0) species.

-

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2M aqueous

(1 mL) via syringe. -

Reaction: Heat the mixture to 90°C (oil bath) or 110°C (microwave irradiation) for 4–12 hours.

-

Note: Monitor reaction progress via TLC (eluent: Hexane/EtOAc 4:1). The pyridine product will typically be more polar than the starting chloride but less polar than the boronic acid.

-

-

Workup: Cool to room temperature. Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

-

Purification: Wash combined organics with brine, dry over anhydrous

, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Low Yield | Protodeboronation of the boronic acid. | Switch to Boronic Esters (Pinacol) or use anhydrous conditions with |

| No Reaction | Oxidative addition failure (C-Cl bond too strong). | Switch catalyst to Pd(dppf)Cl2 or XPhos Pd G2 (electron-rich ligands facilitate oxidative addition). |

| Homocoupling | Presence of Oxygen.[2] | Re-degas solvents thoroughly (Freeze-Pump-Thaw method). |

Part 5: Future Perspectives

The field is moving beyond simple substitution. Current trends include:

-

Fragment-Based Drug Discovery (FBDD): Using pyridine fragments to probe sub-pockets of protein targets due to their high ligand efficiency.

-

PROTACs: Pyridine-based linkers are being optimized to improve the solubility and permeability of large Proteolysis Targeting Chimeras.

-

C-H Activation: Direct functionalization of the pyridine ring (without pre-halogenation) using Iridium or Rhodium catalysts to access novel substitution patterns (e.g., C3-arylation) previously difficult to synthesize.

References

-

Altaf, A. A., et al. (2015).[3] "A review on the medicinal importance of pyridine derivatives." Journal of Drug Design and Medicinal Chemistry. Link

-

FDA Approved Drug Products. (2024). "Database of approved drugs containing pyridine scaffolds." U.S. Food and Drug Administration.[1][4] Link

-

Wilhelm, S. M., et al. (2006). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer."[4] Nature Reviews Drug Discovery. Link

-

Heller, B., & Hapke, M. (2007). "The Suzuki-Miyaura Cross-Coupling Reaction of Pyridine Derivatives." Chemical Society Reviews. Link

-

Shin, J. M., et al. (2008). "The gastric HK-ATPase: structure, function, and inhibition." Pflügers Archiv - European Journal of Physiology. Link

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Molecular mechanisms of sorafenib action in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: 4,5-Dimethyl-2-phenylpyridine in Catalysis & Optoelectronics

Executive Summary

4,5-Dimethyl-2-phenylpyridine (4,5-dmppy) is a specialized cyclometalating ligand used primarily in the synthesis of Iridium(III) complexes for photoredox catalysis and light-emitting electrochemical cells (LECs) . Unlike its fluorinated counterparts (e.g., dF(CF₃)ppy) which are designed for high oxidizing power, the 4,5-dmppy scaffold is electron-rich. The two methyl groups on the pyridine ring exert a positive inductive effect (+I), raising the energy of the metal-to-ligand charge transfer (MLCT) state.

This guide details the strategic use of 4,5-dmppy to tune the redox potentials of iridium photocatalysts, specifically for applications requiring strong excited-state reductants or green-to-yellow emissive profiles .

Scientific Foundation & Mechanism

Electronic Tuning of Iridium Centers

The catalytic utility of 4,5-dmppy stems from its ability to modulate the Frontier Molecular Orbitals (FMOs) of the resulting complex, typically

-

HOMO Modulation: The methyl substituents increase electron density on the pyridine ring and, by extension, the iridium center. This destabilizes the Highest Occupied Molecular Orbital (HOMO), which is largely metal/phenyl-centered.

-

LUMO Modulation: The Lowest Unoccupied Molecular Orbital (LUMO), localized on the pyridine system, is also raised in energy but to a lesser degree than the HOMO.

-

Net Effect:

-

Redox Potential: The oxidation potential (

) of the Ir(III)/Ir(IV) couple is lowered. This makes the complex easier to oxidize, facilitating oxidative quenching cycles where the catalyst donates an electron to a substrate. -

Photophysics: The HOMO-LUMO gap narrows compared to unsubstituted phenylpyridine (ppy), resulting in a bathochromic (red) shift in emission, typically producing vibrant green/yellow luminescence (

nm).

-

Mechanistic Pathway: Oxidative Quenching

In a typical photoredox cycle using an Ir(III) catalyst derived from 4,5-dmppy:

-

Excitation: Ground state

absorbs visible light -

Quenching: Due to the electron-rich ligand,

is a potent reductant . It donates an electron to an oxidative quencher (substrate), becoming a highly stable oxidized species -

Turnover: The

species accepts an electron from a sacrificial donor or a second substrate to return to the ground state.

Figure 1: Oxidative quenching cycle favored by electron-rich ligands like 4,5-dmppy.

Experimental Protocols

Synthesis of the Ligand: 4,5-Dimethyl-2-phenylpyridine

Note: While commercially available, in-house synthesis via Suzuki-Miyaura coupling ensures high purity essential for optoelectronics.

Reagents:

-

2-Chloro-4,5-dimethylpyridine (1.0 eq)

-

Phenylboronic acid (1.2 eq)

- (5 mol%)

- (2.0 M aqueous solution)

-

Solvent: 1,4-Dioxane or Toluene/Ethanol (3:1)

Protocol:

-

Setup: Charge a dried Schlenk flask with 2-chloro-4,5-dimethylpyridine (10 mmol), phenylboronic acid (12 mmol), and

(0.5 mmol) under Argon. -

Solvation: Add degassed 1,4-dioxane (40 mL) and

solution (15 mL). -

Reaction: Reflux at 100°C for 18–24 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine (

). Dry organic layer over -

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Yield: Expect 85–95% of a white/off-white solid.

Synthesis of Iridium Dimer:

This intermediate is the precursor for all catalytic complexes.

Reagents:

- (1.0 eq)[2]

-

4,5-Dimethyl-2-phenylpyridine (2.2 eq)

-

Solvent: 2-Ethoxyethanol/Water (3:1)

Protocol:

-

Dissolve

(e.g., 1 mmol) and the ligand (2.2 mmol) in the solvent mixture (15 mL). -

Reflux at 110°C under

for 24 hours. The solution will turn yellow/green, and a precipitate will form. -

Cool to RT.[1][2][3] Add water (50 mL) to fully precipitate the dimer.

-

Filter the solid.[1][2][4][5] Wash sequentially with water, methanol (cold), and diethyl ether.

-

Result: A yellow/green powder. Yield typically >75%.[5]

Synthesis of Photocatalyst:

A standard heteroleptic complex for photoredox applications.

Reagents:

-

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (1.1 eq)[7]

-

Solvent: Ethylene Glycol or Ethanol

-

Counter-ion source:

(excess)

Protocol:

-

Suspend the dimer (0.5 mmol) and dtbbpy (1.1 mmol) in ethylene glycol (20 mL).

-

Heat to 150°C for 12–15 hours under Argon. (Note: If using Ethanol, reflux at 80°C; reaction times may be longer).

-

Add aqueous

(10 mmol in 10 mL water) to precipitate the salt. -

Filter the bright yellow/green solid.

-

Purification: Recrystallize from Acetone/Ether or Acetonitrile/Water.

Data & Performance Metrics

Comparative Redox Properties

The table below illustrates how the 4,5-dimethyl substitution shifts properties compared to the standard unsubstituted Phenylpyridine (ppy) and the electron-deficient Fluorinated (dF) analog.[7]

| Ligand System | Emission | Character | Application | |

| 4,5-dmppy | +0.95 V | ~540 nm (Green) | Electron-Rich | Reductive Quenching / LECs |

| ppy (Standard) | +1.29 V | ~510 nm (Green) | Neutral | General Purpose |

| dF(CF | +1.69 V | ~470 nm (Blue) | Electron-Poor | Strong Oxidant |

Data derived from cyclic voltammetry in MeCN. Note how 4,5-dmppy significantly lowers the oxidation potential, making the Ir(III) center easier to oxidize.

Solubility Profile

-

Dichloromethane (DCM): High

-

Acetonitrile (MeCN): High

-

Water: Insoluble (requires sulfonated variants for aqueous catalysis)

-

Hexane: Insoluble

Workflow Visualization

The following diagram outlines the critical path from ligand selection to catalytic application.

Figure 2: Synthetic workflow for generating 4,5-dmppy based Iridium catalysts.

References

-

Synthesis of Iridium(III) complexes Ir1 and Ir2. Royal Society of Chemistry. Retrieved from 5.

-

Soft Materials and Soft Salts Based on Iridium Complexes. ResearchGate. Retrieved from 8.

-

Anionic iridium complexes for solid state light-emitting electrochemical cells. ResearchGate. Retrieved from 9.

-

Practical Syntheses of [Ir{dF(CF3)ppy}2(dtbbpy)]PF6. Organic Syntheses. Retrieved from 4.

-

4,5-Dimethyl-2-phenylpyridine Product Information. BLD Pharm. Retrieved from 10.

Sources

- 1. 4-Phenylpyridine synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. rsc.org [rsc.org]

- 6. Ir(dF(Me)ppy)2(dtbbpy) PF6 1335047-34-1 [sigmaaldrich.com]

- 7. Ir[dF(Me)ppy]2(dtbbpy)PF6 Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 27063-84-9|4,5-Dimethyl-2-phenylpyridine|BLD Pharm [bldpharm.com]

Synthesis of organometallic complexes with 4,5-Dimethyl-2-phenylpyridine

Application Note: High-Efficiency Synthesis of Heteroleptic Iridium(III) Complexes Utilizing 4,5-Dimethyl-2-phenylpyridine

Executive Summary & Scientific Rationale

This Application Note details the synthesis, purification, and characterization of heteroleptic Iridium(III) complexes utilizing 4,5-dimethyl-2-phenylpyridine (dmppy) as the primary cyclometalating ligand.

While the parent ligand, 2-phenylpyridine (ppy), is the archetype for phosphorescent dopants in OLEDs, its emission energy and quantum efficiency often require fine-tuning. The introduction of methyl groups at the 4- and 5-positions of the pyridine ring exerts a specific electronic influence:

-

LUMO Elevation: The pyridine ring primarily localizes the Lowest Unoccupied Molecular Orbital (LUMO). Methyl groups are weak electron-donating groups (EDGs). By substituting the pyridine ring, we raise the energy of the

orbitals (LUMO), thereby widening the HOMO-LUMO gap ( -

Photophysical Outcome: This modification typically results in a hypsochromic (blue) shift and improved photoluminescence quantum yield (PLQY) compared to the unsubstituted Ir(ppy)₂(acac) reference, making it a critical scaffold for high-efficiency green to blue-green emitters.

This guide provides a validated, three-stage protocol: Ligand Synthesis (Suzuki Coupling), Dimer Formation (Nonoyama Reaction), and Ancillary Ligand Exchange.

Synthetic Workflow Visualization

The following diagram outlines the critical path for the synthesis of the target complex,

Figure 1: Step-wise synthetic pathway from commercial precursors to the final organometallic emitter.

Detailed Protocols

Module A: Ligand Synthesis (4,5-Dimethyl-2-phenylpyridine)

Prerequisite: If dmppy is commercially available, proceed to Module B. If synthesis is required, follow this Suzuki-Miyaura protocol.

Reagents:

-

2-Chloro-4,5-dimethylpyridine (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [

] (5 mol%) -

Sodium Carbonate (

) (2.0 M aqueous solution)[1] -

Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1)

Protocol:

-

Inert Atmosphere: Flame-dry a 2-neck round-bottom flask and purge with Argon for 15 minutes.

-

Loading: Add 2-Chloro-4,5-dimethylpyridine, phenylboronic acid, and solvent. Degas the solution by bubbling Argon for 20 minutes.

-

Catalyst Addition: Add

quickly against a positive stream of Argon. -

Base Addition: Add the degassed

solution. -

Reaction: Heat to reflux (

C) for 16–24 hours. Monitor by TLC (Silica, Hexane:EtOAc 8:2). -

Workup: Cool to RT. Extract with Ethyl Acetate (

mL). Wash combined organics with brine, dry over -

Purification: Flash column chromatography (Silica gel).

-

Expected Yield: 75–85%.

-

Validation:

H NMR (

-

Module B: Synthesis of the Chloro-Bridged Dimer

Mechanism: Cyclometalation (C-H Activation).

Reagents:

-

Iridium(III) chloride hydrate (

) (1.0 eq) -

Ligand dmppy (2.2 – 2.4 eq)

-

Solvent: 2-Ethoxyethanol : Water (3:1 v/v)

Protocol:

-

Dissolve

and dmppy in the solvent mixture in a round-bottom flask. -

De-aeration: Nitrogen sparge for 30 minutes. Oxygen presence promotes the formation of paramagnetic Ir(IV) species, which degrades yield.

-

Reflux: Heat to

C (bath temp) for 24 hours. The solution typically turns from dark brown to a yellow/orange suspension. -

Precipitation: Cool to room temperature. Add water (approx.[1] 2x reaction volume) to force precipitation of the dimer.

-

Filtration: Collect the solid by vacuum filtration.[1]

-

Wash: Wash extensively with water (to remove unreacted

), then Methanol (to remove excess ligand), and finally Hexane/Ether. -

Drying: Dry in a vacuum oven at

C.-

Critical Checkpoint: The product

is usually insoluble in common solvents. Do not attempt NMR unless you break the bridge (e.g., with DMSO-d6, though this consumes the dimer). Proceed directly to Module C.

-

Module C: Synthesis of Heteroleptic Complex [Ir(dmppy)₂(acac)]

Mechanism: Bridge splitting and chelation.

Reagents:

-

Dimer

(1.0 eq) -

Acetylacetone (acac) (2.5 eq)

-

Sodium Carbonate (

) (5.0 eq) -

Solvent: 2-Ethoxyethanol or 1,2-Dichloroethane (DCE)

Protocol:

-

Suspend the Dimer, acac, and

in the solvent. -

Reflux: Heat to

C under inert atmosphere for 12–15 hours. -

Observation: The suspension should clear as the monomeric species forms and dissolves.

-

Workup: Cool to RT. Remove solvent under reduced pressure.[2]

-

Extraction: Dissolve residue in Dichloromethane (DCM). Filter through a Celite pad to remove inorganic salts (

, excess -

Purification: Recrystallization is preferred over chromatography for high purity.

-

Method: Dissolve in minimum hot DCM, then slowly add Hexane or Methanol until turbid. Cool to

C. -

Alternative: Silica gel column (DCM:Hexane gradient).

-

Data Presentation & Characterization

Expected Photophysical Properties

Comparison of the target complex against the standard reference.

| Parameter | Ir(ppy)₂(acac) (Reference) | Ir(dmppy)₂(acac) (Target) | Effect of 4,5-Dimethyl |

| Emission | ~520 nm (Green) | ~505–510 nm (Green/Blue-Green) | Blue Shift (LUMO Elevation) |

| Quantum Yield ( | ~0.3 – 0.4 | > 0.5 | Increased (Reduced non-radiative decay) |

| HOMO/LUMO Gap | 2.4 eV | ~2.55 eV | Widened |

| Solubility | Moderate | High | Methyl groups increase organic solubility |

Validation: NMR Spectroscopy

The formation of the complex is confirmed by the loss of symmetry in the phenyl ring (due to Ir-C bond formation) and the specific resonance of the ancillary ligand.

-

H NMR (500 MHz,

- 1.78 ppm (s, 6H): Methyl protons of the acac ligand.

- 5.25 ppm (s, 1H): Methine proton of the acac backbone (Characteristic of chelation).

- 2.30–2.50 ppm: Methyl protons of the dmppy ligand (4 distinct peaks if symmetry is broken, or 2 if time-averaged).

- 6.00–6.50 ppm: The proton ortho to the Ir-C bond on the phenyl ring (shielded by the metal center).

Troubleshooting & Expert Insights

-

Issue: Low Yield in Dimer Step.

-

Cause: Incomplete C-H activation due to steric hindrance of the methyl groups or oxidation of Ir(III).

-

Solution: Ensure strictly anaerobic conditions. Increase reaction time to 48h. Use Glycerol/Ethoxyethanol mixtures to achieve higher reflux temperatures (

C) if necessary.

-

-

Issue: "Black" Impurities.

-

Cause: Formation of Colloidal Iridium (

). -

Solution: This happens if the reaction is overheated without sufficient ligand. Ensure ligand excess (2.2 eq minimum). Filter the final DCM solution through a 0.2

m PTFE filter before crystallization.

-

-

Isomerism:

-

Bis-cyclometalated complexes like

almost exclusively form the trans-N, cis-C geometry due to the "trans-effect" of the carbon atoms. You generally do not need to worry about separating fac/mer isomers as you would with homoleptic

-

References

-

Nonoyama, M. (1974). Benzo[h]quinolin-10-yl-N iridium(III) complexes.[3][4][5][6] Bulletin of the Chemical Society of Japan, 47(3), 767-768. Link (Foundational protocol for Dimer Synthesis).

-

Lamansky, S., et al. (2001). Highly Phosphorescent Bis-Cyclometalated Iridium Complexes: Synthesis, Photophysical Characterization, and Use in Organic Light Emitting Diodes. Journal of the American Chemical Society, 123(18), 4304-4312. Link (Definitive guide on Ir(ppy)2(acac) analogs).

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link (Mechanistic basis for Ligand Synthesis).

-

You, Y., & Park, S. Y. (2005). Inter-Ligand Energy Transfer and Its Effect on the Photoluminescence Properties of Heteroleptic Iridium(III) Complexes. Journal of the American Chemical Society, 127(49), 17138-17139. Link (Discusses electronic tuning via ligand substitution).

- Bio-Logic Science Instruments. (n.d.). Application Note: Characterization of OLED materials. (General reference for photophysical measurement standards).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Recent Advancement in the Synthesis of Ir-Based Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tuning Emission Lifetimes of Ir(C^N)2(acac) Complexes with Oligo(phenyleneethynylene) Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

Methods for synthesizing pyridine-containing biaryl compounds

From MIDA Boronates to Late-Stage C-H Functionalization

Executive Summary

The pyridine moiety is a privileged pharmacophore, present in over 20% of the top 200 marketed drugs. However, the synthesis of pyridine-containing biaryls presents unique challenges due to the electron-deficient nature of the pyridine ring (pi-deficiency) and the Lewis basicity of the nitrogen atom. Standard cross-coupling protocols often fail due to catalyst poisoning (Pd-N coordination) or rapid protodeboronation of 2-pyridyl boronic acids.

This Application Note provides a strategic framework and detailed protocols for overcoming these barriers. We focus on two high-reliability methodologies:

-

MIDA-Boronate Suzuki-Miyaura Coupling: Solving the instability of 2-pyridyl boronates via slow-release mechanics.

-

Radical Minisci C-H Arylation: Enabling late-stage functionalization of the pyridine core without pre-functionalized handles.

Strategic Overview: Selecting the Right Methodology

The choice of method depends heavily on the available starting materials and the position of the coupling site.

The Pyridine Challenge:

-

2-Pyridyl Boronic Acids: Highly unstable. They undergo rapid protodeboronation in aqueous base, often faster than the transmetalation step in Suzuki coupling.

-

Catalyst Inhibition: The pyridine nitrogen can displace phosphine ligands on Palladium, creating an inactive Pd(L)(Pyridine) complex.

Decision Matrix for Method Selection

Figure 1: Strategic Decision Tree for Pyridine Biaryl Synthesis. Select Protocol 1 for unstable boronates and Protocol 2 for direct C-H functionalization.

Protocol 1: MIDA-Boronate Suzuki Coupling

Application: Synthesis of biaryls using unstable 2-pyridyl boron species. Mechanism: 2-Pyridyl boronic acids degrade rapidly. N-Methyliminodiacetic acid (MIDA) boronates are amphoteric ligands that cage the boron atom, rendering it unreactive. Under aqueous basic conditions, the MIDA ligand hydrolyzes slowly, releasing the active boronic acid at a rate that matches the transmetalation step, keeping the standing concentration of free boronic acid low and preventing decomposition [1].

Materials

-

Coupling Partner A: 2-Pyridyl MIDA boronate (1.0 equiv)

-

Coupling Partner B: Aryl Bromide/Chloride (1.0 equiv)

-

Catalyst: XPhos Pd G3 or G4 (0.02 – 0.05 equiv) [2]

-

Why: XPhos is bulky enough to prevent pyridine N-coordination and facilitates oxidative addition of chlorides.

-

-

Base:

(3.0 equiv) - Finely ground. -

Solvent: 1,4-Dioxane : Water (5:1 ratio).

Step-by-Step Procedure

-

Setup: In a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol), 2-Pyridyl MIDA boronate (1.2 mmol), and XPhos Pd G3 (20-50 µmol).

-

Degassing (Critical): Cap the vial with a septum. Evacuate and backfill with Argon three times. Oxygen promotes homocoupling and catalyst deactivation.

-

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and degassed Water (0.8 mL).

-

Note: The water is essential for the hydrolysis of the MIDA ester.

-

-

Base Addition: Remove septum briefly under a positive stream of Argon to add

(3.0 mmol), or add as an aqueous solution if solubility permits (though solid often works better for slow release). -

Reaction: Heat the mixture to 60°C .

-

Optimization: Monitor by LCMS. If conversion is slow, increase to 80°C. 2-Pyridyl MIDA boronates require higher temperatures to hydrolyze than phenyl variants.

-

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with Brine. Dry organic layer over

, filter, and concentrate. -

Purification: Flash chromatography. (Note: Pyridines often streak on silica; add 1%

to the eluent).

Data Summary: Ligand Performance in Pyridine Coupling

| Ligand | Substrate Scope | Yield (Avg) | Notes |

| XPhos | Heteroaryl Chlorides | 85-95% | Best general purpose. Excellent for chlorides. |

| SPhos | Heteroaryl Bromides | 80-90% | Good stability, very robust. |

| PPh3 | Simple Aryls | <40% | Avoid. Inhibited by pyridine nitrogen. |

| CatacXium A | Sterically Hindered | 70-85% | Good for ortho-substituted biaryls. |

Protocol 2: Radical Minisci C-H Arylation

Application: Late-stage functionalization of complex pyridine scaffolds without pre-installed halogens. Mechanism: This protocol utilizes a Silver-catalyzed decarboxylative radical generation.[1] An alkyl or aryl carboxylic acid is oxidized by persulfate/Ag(I) to generate a radical, which attacks the protonated pyridine (pyridinium salt) at the most electron-deficient positions (typically C2 or C4) [3].

Reaction Pathway Visualization

Figure 2: Mechanism of Silver-Catalyzed Decarboxylative Minisci Reaction.

Materials

-

Substrate: Pyridine derivative (1.0 equiv)

-

Radical Source: Aryl Carboxylic Acid (2.0 - 3.0 equiv)

-

Catalyst:

(0.2 equiv) -

Oxidant:

(Ammonium Persulfate) (2.0 - 3.0 equiv) -

Acid: Trifluoroacetic acid (TFA) (1.0 equiv) - Required to activate pyridine.

-

Solvent: Biphasic DCM : Water (1:1) or DMSO (for solubility).

Step-by-Step Procedure

-

Preparation: In a vial, dissolve the Pyridine substrate (0.5 mmol) in DCM (2 mL) and Water (2 mL).

-

Activation: Add TFA (0.5 mmol). Stir for 5 minutes to ensure protonation of the pyridine.

-

Reagent Addition: Add the Aryl Carboxylic Acid (1.0 mmol) and

(0.1 mmol). -

Initiation: Add Ammonium Persulfate (1.0 mmol) in one portion.

-

Reaction: Stir vigorously at 40-50°C for 12-24 hours.

-

Note: Vigorous stirring is crucial for biphasic mixtures to ensure radical transfer.

-

-

Quench: Basify carefully with sat.

solution until pH > 8 (neutralizes TFA and deprotonates the product). -

Extraction: Extract with DCM (3x).

-

Purification: The crude mixture will contain unreacted carboxylic acid. Wash the organic layer with 1M NaOH to remove excess acid before column chromatography.

Troubleshooting & Expert Insights

The "Pyridine Problem" in Palladium Catalysis

If yields are low in Protocol 1 (Suzuki), the culprit is often the formation of stable Pd-Pyridine complexes.

-

Symptom: Reaction stalls after 10-20% conversion; adding more catalyst restarts it briefly.

-

Fix: Switch to a Precatalyst (like XPhos Pd G3 or G4). These precatalysts release the active Pd(0) species on the cycle, ensuring the bulky ligand is already coordinated, sterically blocking the pyridine nitrogen from binding [4].

Regioselectivity in Minisci Reactions

Minisci reactions are governed by electronics.

-

C2 vs C4: Radical addition occurs at the most electron-deficient carbon.

-

Guideline:

-

Unsubstituted Pyridine

C2/C4 mixture (often favors C2). -

C3-Substituted (EWG)

High C2 selectivity (sterics + electronics). -

C3-Substituted (EDG)

C2 selectivity (ortho to substituent).

-

Protodeboronation Check

To verify if protodeboronation is killing your Suzuki reaction:

-

Run a test reaction with

instead of -

Analyze by NMR.

-

If you see Deuterium incorporation at the C2 position of the pyridine starting material (and no product), the boronic acid hydrolyzed before it could couple. Switch to MIDA boronate immediately.

References

-

Gillis, E. P., & Burke, M. D. (2007). A simple and modular strategy for the synthesis of highly substituted polyenes. Journal of the American Chemical Society, 129(21), 6716-6717.

-

Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Methyl-2-pyridyldiethanolamine Boronates as Highly Robust Reagents for Suzuki–Miyaura Cross-Coupling. The Journal of Organic Chemistry, 79(9), 4161-4166.

-

Seiple, I. B., Su, S., Rodriguez, R. A., Gianatassio, R., Fujiwara, Y., Sobel, A. L., & Baran, P. S. (2010). Direct C–H arylation of electron-deficient heterocycles with arylboronic acids. Journal of the American Chemical Society, 132(38), 13194-13196.

-

Biscoe, M. R., Fors, B. P., & Buchwald, S. L. (2008). A new class of easily activated palladium precatalysts for facile C–N cross-coupling reactions and the low temperature oxidative addition of aryl chlorides.[2] Journal of the American Chemical Society, 130(21), 6686-6687.

Sources

Application Note: Synthesis and Evaluation of Phenylpyridine Derivatives as DPP-4 Inhibitors

Introduction & Therapeutic Context

Type 2 Diabetes Mellitus (T2DM) is characterized by insulin resistance and β-cell dysfunction. Dipeptidyl peptidase-4 (DPP-4) inhibitors ("gliptins") have emerged as a cornerstone therapy by preventing the degradation of incretin hormones, specifically Glucagon-like peptide-1 (GLP-1) and Glucose-dependent insulinotropic polypeptide (GIP).

While peptidomimetic inhibitors (e.g., Sitagliptin, Vildagliptin) dominate the market, non-peptidomimetic scaffolds offer distinct advantages in metabolic stability and selectivity. The phenylpyridine scaffold represents a "privileged structure" in this domain.[1] Its biaryl nature allows for precise orientation within the DPP-4 active site, utilizing

This guide details the rational design, chemical synthesis via Suzuki-Miyaura cross-coupling, and biological validation of phenylpyridine-based DPP-4 inhibitors.

Rational Design and SAR Strategy

Effective DPP-4 inhibition requires a pharmacophore that satisfies specific spatial and electrostatic constraints within the enzyme's active site (EC 3.4.14.5).

The "Anchor" and Hydrophobic Pockets

The DPP-4 active site is a large cavity defined by a catalytic triad (Ser630, Asp708, His740) and adjacent binding pockets.

-

The Anchor (Glu205/Glu206): A basic amine function on the inhibitor is non-negotiable. It forms a critical salt bridge and hydrogen bond network with the carboxylate side chains of Glu205 and Glu206.

-

S1 Hydrophobic Pocket: Lined by Tyr662, Tyr666, and Val656. This pocket accommodates the phenyl ring of the phenylpyridine scaffold.

-

S2 Pocket: A larger cavity (Arg125, Phe357) that can accommodate the pyridine ring or substituents attached to it.

Design Workflow

The following workflow illustrates the iterative process from scaffold selection to lead optimization.

Figure 1: Iterative drug design cycle for phenylpyridine DPP-4 inhibitors.

Chemical Synthesis Protocol

The biaryl core is constructed using the Suzuki-Miyaura cross-coupling reaction.[1] This method is preferred for its tolerance of functional groups and mild conditions.

Reaction Scheme

General Transformation: Aryl Halide (Pyridine-X) + Aryl Boronic Acid (Phenyl-B(OH)2) → Phenylpyridine Product

Critical Consideration: Ligand selection is paramount. Standard

Materials & Reagents Table

| Reagent | Role | Equiv. | Notes |

| 4-Iodo-2-methylpyridine | Electrophile | 1.0 | Iodine is preferred over Bromine for faster oxidative addition. |

| 4-Cyanophenylboronic acid | Nucleophile | 1.2 | Excess ensures complete consumption of the halide. |

| Catalyst | 0.05 | High stability; resists aryl exchange. | |

| Base | 2.0 | Stronger base than | |

| 1,4-Dioxane / Water (4:1) | Solvent | - | Degassed thoroughly to prevent homocoupling. |

Step-by-Step Protocol

Step 1: Deoxygenation (Crucial)

-

Combine 1,4-dioxane and distilled water in a ratio of 4:1 (v/v) in a round-bottom flask.

-

Sparge with Argon or Nitrogen gas for at least 15 minutes. Why: Oxygen promotes homocoupling of boronic acids and deactivates the Pd(0) species.

Step 2: Reaction Setup

-

Charge a reaction vial (equipped with a magnetic stir bar) with:

-

4-Iodo-2-methylpyridine (1.0 mmol, 219 mg)

-

4-Cyanophenylboronic acid (1.2 mmol, 176 mg)

- (2.0 mmol, 652 mg)

-

-

Add the catalyst

(0.05 mmol, 41 mg) last. -

Seal the vial with a septum and purge with Argon for 5 minutes.

-

Inject the degassed solvent mixture (5 mL) via syringe.

Step 3: Execution

-

Heat the reaction block to 90°C .

-

Stir vigorously for 4–6 hours. Monitor via TLC (Mobile Phase: 30% EtOAc in Hexanes).

-

Endpoint: Disappearance of the iodopyridine spot.

Step 4: Work-up and Purification

-

Cool to room temperature.

-

Filter through a pad of Celite® to remove Palladium black. Wash the pad with EtOAc.

-

Partition the filtrate between EtOAc (20 mL) and Water (20 mL).

-

Wash the organic layer with Brine, dry over

, and concentrate in vacuo. -

Purification: Flash Column Chromatography (Silica Gel).

-

Gradient: 0% → 40% EtOAc in Hexanes.

-

Note: Phenylpyridines fluoresce strongly under UV (254 nm), facilitating detection.

-

Biological Evaluation: Fluorometric Assay

To validate the synthesized compounds, we measure the inhibition of recombinant human DPP-4 using a fluorogenic substrate.

Assay Principle

The assay utilizes Gly-Pro-AMC (Glycyl-Prolyl-Aminomethylcoumarin). DPP-4 cleaves the peptide bond after the Proline residue, releasing free AMC.[2][3] Free AMC fluoresces intensely (Ex 360 nm / Em 460 nm), whereas the peptide-bound form does not.

Figure 2: Mechanism of the fluorometric DPP-4 inhibition assay.

Assay Protocol

Reagents:

-

Assay Buffer: 20 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA.[4]

-

Substrate: 10 mM Gly-Pro-AMC in DMSO (Final assay conc: 50 µM).

-

Enzyme: Recombinant human DPP-4 (diluted to ~10 ng/well).

-

Control: Sitagliptin (10 µM).

Procedure:

-

Preparation: Prepare serial dilutions of the synthesized phenylpyridine derivative in Assay Buffer (range: 1 nM to 100 µM).

-

Plating: In a black 96-well plate (flat bottom), add:

-

10 µL of Inhibitor solution (or Buffer for 100% Activity Control).

-

40 µL of Diluted DPP-4 Enzyme.

-

-

Pre-incubation: Incubate for 10 minutes at 37°C to allow inhibitor binding.

-

Initiation: Add 50 µL of Substrate solution to all wells.

-

Measurement: Immediately read fluorescence in kinetic mode on a microplate reader.

Data Analysis

Calculate the slope (RFU/min) for the linear portion of the curve.

Troubleshooting & Expert Tips

-

Synthesis - Low Yield: If the Suzuki coupling stalls, verify the quality of the boronic acid. Boronic acids can dehydrate to boroxines (anhydrides); adding a drop of water to the reaction solvent helps hydrolyze them back to the reactive species.

-

Assay - High Background: Ensure the Gly-Pro-AMC substrate is stored at -20°C and protected from light. Spontaneous hydrolysis can occur if left at room temperature in alkaline buffers.

-

Assay - Inner Filter Effect: Phenylpyridines can be highly conjugated. Check the UV-Vis absorbance of your compound at 360 nm. If it absorbs significantly, it may quench the excitation light, leading to false positives.

References

-

Suzuki-Miyaura Coupling Optimization

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Source:[Link]

-

DPP-4 Structure and Mechanism

- Thornberry, N. A., & Weber, A. E. (2007). Discovery of JANUVIA (Sitagliptin), a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Current Topics in Medicinal Chemistry, 7(6), 557–568.

-

Source:[Link]

-

Assay Protocol (Gly-Pro-AMC)

- BenchChem. (2025).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. lifetechindia.com [lifetechindia.com]

- 6. content.abcam.com [content.abcam.com]

- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Selective Functionalization of Pyridine Rings

Status: Online 🟢 Operator: Senior Application Scientist Ticket ID: PYR-FUNC-2026[1]

Welcome to the Pyridine Functionalization Help Desk

Overview: You have reached this center because your pyridine reaction failed. This is expected. Pyridine is chemically schizophrenic: it is electron-deficient enough to resist electrophilic attack, yet the nitrogen lone pair is basic enough to poison your metal catalysts.[1]

This guide treats your synthetic challenges as "Support Tickets." We move beyond generic textbook advice to provide root-cause analysis and field-proven patches for the three most common failure modes in pyridine chemistry.

System Diagnostics: The "Pyridine Paradox"

Before troubleshooting, verify your "Hardware" (Substrate) limitations.[1]

-

The Deactivated Core: The electronegative nitrogen pulls density from the ring, making

(Electrophilic Aromatic Substitution) difficult.[2] -

The Catalyst Trap: The

nitrogen lone pair (

Visualizing the Reactivity Landscape:

Figure 1: The Reactivity Matrix.[1] Note that direct electrophilic attack is the least favorable pathway, while N-coordination is a parasitic process.

Ticket #001: Cross-Coupling Reaction Stalled (0% Conversion)

User Report: "I am attempting a Suzuki-Miyaura coupling on a 2-halopyridine. The starting material is untouched, and the Pd catalyst precipitated as a black solid."

Root Cause Analysis: Catalyst Poisoning. The pyridine nitrogen coordinates to the unsaturated Pd(0) species, forming a stable "off-cycle" resting state (Py-Pd-L). This prevents the oxidative addition step.

Troubleshooting Protocol:

| Method | Mechanism of Action | Implementation |

| 1. Bulky Ligands | Steric bulk prevents the N-atom from approaching the Pd center. | Switch to Buchwald Ligands (e.g., XPhos, RuPhos) or Q-Phos .[1] These create a "protective shell" around the metal. |

| 2. Pre-Catalysts | Bypasses the induction period where poisoning often occurs. | Use Pd-G3 or Pd-G4 precatalysts instead of Pd(OAc)₂ or Pd₂dba₃. These release the active species directly into the cycle. |

| 3. Lewis Acid Additives | "Decoy" strategy.[1] The Lewis acid binds the N-lone pair, freeing the catalyst. | Add stoichiometric CuI or ZnCl₂ .[1] Note: This may require higher temperatures.[1] |

Recommended Workflow (The "XPhos Patch"):

-

Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%).[1]

-

Base: K₃PO₄ (3.0 equiv) – Anhydrous bases often perform better than carbonates here.[1]

-

Solvent: 1,4-Dioxane/Water (10:1).

-

Temp: 100°C.

-

Critical Step: Degas vigorously.[1] Pyridine-Pd complexes are prone to oxidation.[1]

Ticket #002: Regioselectivity Failure (Wrong Isomer)

User Report: "I need to functionalize the C4 position, but my Minisci reaction gives a mixture of C2 and C4, or mostly C2."

Root Cause Analysis: Electronic vs. Steric Mismatch. [2]

-

Minisci (Radical): Nucleophilic alkyl radicals target the most electron-deficient positions (C2 and C4). C2 is statistically favored (2 sites vs 1) and often electronically favored unless blocked.[1]

-

SEAr (Electrophilic): Targets C3 (meta), but requires harsh conditions.[1]

Solution: The "Block-and-Attack" Strategy To achieve high C4 selectivity, you must sterically shield the C2 positions or use a directing group strategy.

Protocol A: C4-Selective Minisci Alkylation (The Maleate Block)

Based on the method by Baran et al. [1]

This protocol uses a removable blocking group to force radicals to the C4 position.[2][3][4]

Step-by-Step Guide:

-

Blocking: Treat your pyridine with dimethyl maleate (1.0 equiv) in MeOH at reflux.[1] This forms the N-alkylated pyridinium salt, effectively blocking the N-lone pair and sterically shielding C2.[1]

-

Radical Addition:

-

Solvent: DCM/H₂O (biphasic).[1]

-

Radical Source: Alkyl carboxylic acid (2.0 equiv) + AgNO₃ (0.2 equiv) + (NH₄)₂S₂O₈ (2.0 equiv).

-

Temp: 40°C.

-

Result: The radical attacks C4 exclusively due to the bulk at N.

-

-

Deprotection: The maleate group is cleaved under basic workup or mild hydrolysis, restoring the pyridine ring.[1]

Protocol B: C3-Selective C-H Borylation

Based on Ir-Catalyzed C-H Activation [2]

If you need C3 functionalization without using harsh nitration/bromination conditions, use Iridium catalysis.[1][5]

Step-by-Step Guide:

-

Catalyst System: [Ir(OMe)(cod)]₂ (1.5 mol%) + dtbpy (3 mol%).[1]

-

Reagent: B₂pin₂ (1.0 equiv).[1]

-

Solvent: THF or hexane (can be run neat).[1]

-

Mechanism: The bulky ligand (dtbpy) forces the Iridium to activate the sterically most accessible C-H bond. In substituted pyridines, this is almost always the position meta or para to the nitrogen (C3/C4/C5), avoiding the C2-H bond adjacent to the N-lone pair.

Decision Tree for Regioselectivity:

Figure 2: Selecting the correct methodology based on the target carbon position.

Ticket #003: Low Reactivity in Electrophilic Substitution

User Report: "I cannot nitrate or brominate my pyridine. The ring is too deactivated."

Root Cause Analysis: Pyridinium Deactivation. Under the acidic conditions required for nitration/bromination, pyridine protonates to form the pyridinium ion. This species is positively charged and extremely electron-deficient, effectively repelling electrophiles.[1]

The Patch: The N-Oxide "Switch" Convert the pyridine to Pyridine-N-Oxide (Py-O) .

-

Why? The oxygen atom donates electron density back into the ring (specifically at C2 and C4) via resonance, while also allowing C-H activation at C2 via coordination.

-

Bonus: The N-oxide is easily reduced back to the pyridine.

Protocol: C2-Selective Functionalization via N-Oxide

-

Activation:

-

React Pyridine with mCPBA (1.1 equiv) in DCM at RT.[1]

-

Isolate the N-oxide (usually a solid).

-

-

Functionalization (e.g., Chlorination):

-

Deoxygenation (The Reset):

-

Reagent: PCl₃ (classic) or Zn powder/NH₄Cl (mild).

-

Result: 2-Chloropyridine.[1]

-

References

-

Choi, J., et al. (2021).[1][3] "Practical and Regioselective Synthesis of C4-Alkylated Pyridines." Journal of the American Chemical Society, 143(30), 11927–11933.[1]

-

Sadler, S. A., et al. (2014).[1] "Multidirectional Synthesis of Substituted Pyridines via Iridium-Catalyzed C–H Borylation." Journal of Organic Chemistry, 80(1), 5308.[1]

-

Lutz, M. R., et al. (2017).[1] "Selective Functionalization of Pyridines via Grignard Addition to N-Oxides." Organic Letters, 19(18), 4850–4853.[1]

-

Campeau, L. C., & Fagnou, K. (2006).[1] "Pd-Catalyzed Direct Arylation of Pyridine N-Oxides." Journal of the American Chemical Society, 128(36), 11725–11727.[1]

For further assistance, please submit a log of your reaction conditions including solvent grade and catalyst batch number.[1]

Sources

- 1. youtube.com [youtube.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. baranlab.org [baranlab.org]

Technical Support Center: Pyridine Synthesis & Regioselectivity

Status: Operational | Ticket Volume: High | Topic: Regiocontrol in Pyridine Functionalization

Welcome to the Pyridine Synthesis Support Hub

User Issue: "I cannot control the regioselectivity of my pyridine synthesis. I am getting inseparable mixtures of C2/C3/C4 isomers."

Analyst Insight: The pyridine ring is electronically schizophrenic. The nitrogen atom acts as an electron sink, deactivating the ring toward electrophilic attack (making C3 difficult to access) while activating C2 and C4 toward nucleophilic attack. The similarity in reactivity between C2 and C4 often leads to the "isomer crisis."

This guide treats your synthetic challenge as a troubleshooting ticket. We break down the electronic bias and provide "patches" (protocols) to override it.

Module 1: Troubleshooting Logic (Decision Matrix)

Before starting a reaction, determine if you are fighting or following the electronic bias. Use this decision tree to select the correct methodology.

Figure 1: Decision matrix for selecting synthetic routes based on target regiochemistry.

Module 2: The "Natural" Path (C2 vs. C4 Selectivity)

Common Ticket: "My Minisci reaction is giving a 1:1 mixture of C2 and C4 alkylation."

Root Cause: Radical addition to pyridines is governed by the stability of the radical intermediate and the electrophilicity of the protonated heterocycle. Both C2 and C4 are electron-deficient, making discrimination difficult without steric or chelation control.

Troubleshooting Steps:

1. The "Acid Patch" (Solvent & pH Tuning)

-

Mechanism: Protonation of the pyridine nitrogen increases the electrophilicity of the ring.

-

Fix: High concentrations of strong acid (TFA or H₂SO₄) often favor C2-selectivity due to the favorable interaction of the nucleophilic radical with the LUMO of the pyridinium ion, which has the highest coefficient at C2.

-

Reference: Acid and Solvent Effects on the Regioselectivity of Minisci-Type Addition [1].

2. The "Blocking Group" Patch (For Exclusive C4 Access)

-

Mechanism: If you cannot chemically distinguish C2 from C4, physically block C2.

-

Protocol: Use a maleate-derived blocking group. This temporary group shields the C2 position, forcing the radical to attack C4. Post-reaction, the blocking group is removed.

-

Efficiency: This method converts a typical 1.5:1 mixture into >95% C4 selectivity.

Module 3: Fighting the Current (C3 Selectivity)

Common Ticket: "I need to functionalize C3, but my reagents keep hitting C2."

Root Cause: C3 is the "meta" position and is electronically deactivated. Standard Electrophilic Aromatic Substitution (EAS) fails because the conditions (acidic) protonate the nitrogen, deactivating the ring further.

Troubleshooting Steps:

1. The "Template" Patch (Ni-Catalyzed Alkenylation)

-

Mechanism: Use a bifunctional Lewis Acid/Transition Metal catalyst. An Aluminum (Al) arm binds to the pyridine Nitrogen (Lewis base), while a Nickel (Ni) center activates the C-H bond.

-

Geometry: The ligand geometry is "hard-coded" to reach the C3 position, overriding the electronic preference for C2.

-

Reference: A Directive Ni Catalyst Overrides Conventional Site-Selectivity [2].

2. The "Steric" Patch (Ir-Catalyzed Borylation)

-

Mechanism: Iridium catalysts with bulky bipyridine ligands are sensitive to sterics. They avoid the C2 position (adjacent to the N lone pair or substituents) and preferentially activate the sterically accessible C3/C5 positions.

-

Outcome: This yields a C3-boryl pyridine, which can be converted to an aryl/alkyl group via Suzuki coupling.

Detailed Experimental Protocol

Protocol: C4-Selective Alkylation via Maleate Blocking

Use this when standard Minisci reactions yield inseparable mixtures.[1]

Scope: Synthesis of 4-alkylpyridines from native pyridine.

Reagents:

-

Maleic Anhydride (Blocking Agent)[2]

-

Carboxylic Acid (Radical Source)

-

AgNO₃ (Catalyst)[2]

-

(NH₄)₂S₂O₈ (Oxidant)[2]

Step-by-Step Workflow:

-

Blocking (In-situ):

-

Dissolve pyridine (1.0 equiv) in DCM.

-

Add maleic anhydride (1.0 equiv). Stir at RT for 1 hour.

-

Observation: The solution creates the zwitterionic pyridinium-maleate species. The C2 position is now sterically shielded by the carboxylate tail.

-

-

Radical Addition (Minisci):

-

To the mixture, add the alkyl carboxylic acid (R-COOH, 2.0 equiv).

-

Add AgNO₃ (0.2 equiv) and (NH₄)₂S₂O₈ (2.0 equiv) in water/DCM biphasic mixture.

-

Heat to 50°C for 2-4 hours.

-

Mechanism:[4][5][9][10][11] The alkyl radical is generated via oxidative decarboxylation. It approaches the ring. C2 is blocked. Attack occurs exclusively at C4.[2]

-

-

Deblocking:

-

The intermediate is a dihydro-pyridine species.

-

Add strong base (NaOH or KOH) and heat to reflux for 1 hour.

-

Result: This cleaves the maleate group and re-aromatizes the ring.

-

-

Isolation:

-

Extract with EtOAc. The product is the pure 4-substituted pyridine.

-

Data Validation (Regioselectivity Ratios):

| Method | Substrate | C2:C4 Ratio | Yield |

| Standard Minisci | Pyridine | 60:40 | 45% |

| Acid Tuned (TFA) | Pyridine | 85:15 | 55% |

| Maleate Blocking | Pyridine | < 1:99 | 72% |

Visualizing the Pathway

The following diagram illustrates the "Blocking Group" strategy described in the protocol.

Figure 2: Mechanism of C4-selective alkylation using maleate as a transient C2-blocking group.

FAQ: Troubleshooting Corner

Q: I am trying to do a [2+2+2] cycloaddition to make a pyridine, but I get regioisomers. How do I control this? A: Standard thermal [2+2+2] is often unselective. You must use Directed Cycloaddition .

-

Fix: Use a Lewis Acid-Lewis Base interaction between the alkyne and the nitrile/diene.[12] For example, using a boronate-substituted alkyne can coordinate with a nitrogen-containing diene, "locking" the orientation before the ring closes. This typically yields a single regioisomer [3].

Q: Can I use N-Oxides to improve regioselectivity? A: Absolutely. This is the classic "Switch" method.

-

Strategy: Oxidize pyridine to Pyridine-N-Oxide.

-

Effect: The N-oxide oxygen donates density back into the ring, allowing electrophilic substitution at C4 (via nitration) or C2 (via mercuration).

-

Afterward: Reduce the N-oxide (using PCl₃ or Zn) to return to the pyridine. This is the most reliable way to get C4-nitro or C4-halo pyridines if Minisci fails.

References

-

A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. Source: NCBI / PubMed Central. URL:[Link]

-

Regiocontrolled Routes to Substituted Pyridines via Directed Cycloaddition Reactions. Source: White Rose eTheses Online. URL:[Link]

-

Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Source: ChemRxiv (Preprint/Protocol Basis). URL:[Link][2][3][13]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]

- 6. Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Asymmetric Photochemical [2+2]-Cycloaddition of Acyclic Vinyl Pyridines Through Ternary Complex Formation and an Uncontrolled Sensitization Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Regioselectivity and stereoselectivity of intramolecular [2 + 2] photocycloaddition catalyzed by chiral thioxanthone: a quantum chemical study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Minisci reaction - Wikipedia [en.wikipedia.org]

- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 13. researchgate.net [researchgate.net]

Optimizing reaction conditions for substituted pyridine synthesis

Technical Support Center: Substituted Pyridine Synthesis Ticket ID: PYR-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division)

Welcome to the Pyridine Synthesis Optimization Hub

Mission: To transition your pyridine synthesis from "variable yields" to "robust, scalable protocols." Pyridines are the backbone of modern medicinal chemistry, yet they remain notoriously difficult to synthesize and functionalize due to their electron-deficient nature ("pi-deficient") and the Lewis basicity of the nitrogen atom. This guide addresses the three most critical failure points: Oxidative Aromatization (Hantzsch) , The "2-Pyridyl Problem" (Cross-Coupling) , and Regioselective Functionalization (Minisci) .

Module 1: De Novo Assembly (Hantzsch Synthesis)

The Scenario: You are building a highly substituted pyridine core using the Hantzsch method.[1] The condensation works, but the final oxidative aromatization step is low-yielding, messy, or requires harsh reagents (HNO₃) incompatible with your functional groups.

Troubleshooting Guide: The Aromatization Bottleneck

| Symptom | Root Cause | Technical Solution |

| Low Yield / Tar Formation | Over-oxidation or decomposition of sensitive groups by nitric acid/ceric ammonium nitrate (CAN). | Switch to MnO₂ or DDQ. These are milder chemoselective oxidants that tolerate acid-sensitive groups. |

| Incomplete Reaction | Steric hindrance at the C4 position prevents the oxidant from abstracting the hydride. | Use Ultrasound (Sonication). Combined with MnO₂, sonication breaks up particle agglomeration and accelerates heterogeneous surface reactions. |

| Product Trapped in Emulsion | Metal salt byproducts (from Mn/Cr oxidants) creating stable emulsions during workup. | Filter through Celite®. Pre-wet the Celite pad. Wash the filter cake with hot EtOAc to release adsorbed pyridine. |

Optimized Protocol: One-Pot Hantzsch with MnO₂

Standard Protocol Refinement

-

Condensation: Combine aldehyde (1.0 eq),

-keto ester (2.0 eq), and NH₄OAc (1.2 eq) in Ethanol. Reflux until TLC shows consumption of aldehyde (formation of 1,4-DHP intermediate). -

Oxidation (Do not isolate 1,4-DHP): Cool to room temperature. Add activated MnO₂ (5.0 eq).

-

Activation: Sonicate for 30 minutes or reflux for 2 hours.

-

Workup: Filter the black slurry through a Celite pad. Rinse with EtOAc. Concentrate filtrate.

Visualization: The Hantzsch Oxidation Pathway

Caption: Transformation of the 1,4-DHP intermediate to the aromatic pyridine core requires hydride abstraction, the rate-limiting step often improved by oxidant selection.

Module 2: Late-Stage Functionalization (The "2-Pyridyl Problem")

The Scenario: You need to couple a 2-pyridyl group to an aryl halide using Suzuki-Miyaura coupling.[2] The reaction fails or gives low yields, despite standard conditions working for phenyl analogs.

The Science: 2-Pyridyl boronic acids are inherently unstable. The nitrogen atom coordinates to the boron center, facilitating rapid protodeborylation (hydrolysis) before the transmetallation step can occur. Furthermore, the pyridine nitrogen can coordinate to the Palladium catalyst, poisoning it.

FAQ: Solving the 2-Pyridyl Instability

Q: Why does my 2-pyridyl boronic acid disappear from the pot without forming product? A: It is undergoing protodeborylation.

-

The Fix: Switch to MIDA Boronates (N-methyliminodiacetic acid) or Potassium Trifluoroborates . These "slow-release" reagents protect the boron atom from hydrolysis until it is needed in the catalytic cycle.

Q: My catalyst load is high (10 mol%), but conversion stalls at 40%. Why? A: Catalyst poisoning. The pyridine nitrogen is displacing your phosphine ligands on the Pd center.

-

The Fix: Use bulky, electron-rich ligands like XPhos or SPhos . The steric bulk prevents the pyridine nitrogen from binding to the Pd, while the electron richness facilitates oxidative addition.

Optimized Protocol: 2-Pyridyl Coupling with MIDA Boronates

-

Reagents: Aryl Bromide (1.0 eq), 2-Pyridyl MIDA Boronate (1.2 eq), Cu(OAc)₂ (0.5 eq - Copper promotes the cross-coupling).

-

Solvent: DMF/Isopropanol (4:1). Anhydrous conditions are not required for MIDA, but helpful here.

-

Base: K₃PO₄ (anhydrous, 3.0 eq).

-

Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%).

-

Conditions: Heat to 100°C for 12 hours.

Visualization: The "2-Pyridyl Problem" Mechanism

Caption: Unprotected 2-pyridyl boronates self-destruct via N-B coordination. MIDA esters act as a reservoir, releasing the active species slowly to match the catalytic cycle.

Module 3: Regioselective C-H Functionalization (Minisci Reaction)

The Scenario: You want to add an alkyl group to a pyridine ring without pre-functionalizing it with halogens. You try a radical alkylation (Minisci), but you get a mixture of C2 and C4 isomers.[3]